4-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Description
Properties
IUPAC Name |
4-(5-cyclopropyl-1-prop-2-ynylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-2-9-17-14(12-3-4-12)10-13(16-17)11-5-7-15-8-6-11/h1,5-8,10,12H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBMONZLKVBGGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C2=CC=NC=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a novel pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 223.27 g/mol. Its structural features include a pyridine ring and a pyrazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H13N3 |
| Molecular Weight | 223.27 g/mol |
| CAS Number | 2097964-29-7 |
| Purity | ≥98% |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL, highlighting their potential as antimicrobial agents.
Anti-inflammatory Effects
Compounds containing the pyrazole structure have been investigated for their anti-inflammatory properties. For example, certain pyrazole derivatives have been shown to inhibit the p38 MAP kinase pathway, which is crucial in inflammatory responses . This suggests that this compound may also exert similar effects, making it a candidate for further research in inflammatory diseases.
Anticancer Potential
The structural characteristics of pyrazole derivatives often correlate with anticancer activity. A study on related compounds demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism involves the modulation of key signaling pathways, suggesting that our compound may similarly influence cancer cell dynamics.
Structure–Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. The presence of specific substituents on the pyrazole and pyridine rings significantly affects the compound's potency and selectivity against target enzymes or receptors. For instance, modifications at the 5-position of the pyrazole ring have been linked to enhanced binding affinity for certain targets .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Case Study on Antimicrobial Activity : A derivative with structural similarities demonstrated potent activity against Gram-positive and Gram-negative bacteria, achieving complete inhibition at low concentrations.
- Case Study on Anti-inflammatory Properties : Another study showcased a related compound's ability to reduce inflammation markers in vitro, suggesting potential therapeutic applications in chronic inflammatory conditions.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the pyrazole moiety, such as 4-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine, exhibit significant anticancer activity. A study evaluated its effects on various human cancer cell lines, revealing that it inhibited cell viability effectively, with IC50 values ranging from 49.79 µM to 113.70 µM across different derivatives. The mechanism of action may involve the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.
Anti-inflammatory and Antimicrobial Activities
In addition to anticancer properties, pyrazole derivatives are known for their anti-inflammatory and antimicrobial activities. The unique structural features of this compound contribute to its potential as a therapeutic agent against inflammatory diseases and infections .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Study on Cytotoxic Effects
A notable study assessed the cytotoxic effects of 4-(5-cyclopropyl-1-(prop-2-yn-1-y)-1H-pyrazol-3-y) against several cancer cell lines (RKO, A549, MCF7). The results indicated significant inhibition of cell viability, highlighting its potential as an anticancer agent .
Mechanistic Insights
Further investigations into the molecular mechanisms revealed that similar pyrazole compounds interact with specific molecular targets involved in cellular signaling pathways. This interaction suggests a broader therapeutic potential beyond oncology, including applications in inflammatory conditions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridine-Pyrazole Analogues
Key Observations
- Substituent Effects: The target compound’s propargyl group distinguishes it from DHODH inhibitors like 8o, which rely on phenoxy and alkoxy substituents for enzyme binding . The absence of fluorine atoms (cf. I46) may reduce metabolic stability but enhance lipophilicity .
- Biological Activity: Unlike 8o (a potent DHODH inhibitor) or the kinase-targeting acrylamide derivative , the target compound’s biological activity remains underexplored.
- Coordination vs. Bioactivity : While the target compound excels in forming metal complexes (e.g., Ru/Pt systems) , analogs like 8o prioritize hydrogen bonding and steric interactions for enzyme inhibition .
Pyrazolopyrimidine and Triazolopyrimidine Derivatives
Compounds such as pyrazolo[3,4-d]pyrimidines (e.g., 3 and 7 in ) exhibit isomerization-dependent pharmacological properties.
Metal-Binding Ligands
The propargyl-pyrazolylpyridine framework shares similarities with 2,2′-bipyridine but offers enhanced versatility. For example, platinum complexes of related ligands show catalytic and luminescent properties, suggesting analogous applications for the target compound .
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine typically proceeds via:
- Construction of the pyrazole core with appropriate substitution at positions 1 and 5.
- Introduction of the propargyl (prop-2-yn-1-yl) group at the nitrogen (N-1) of the pyrazole.
- Coupling or direct substitution at the 3-position of the pyrazole with the pyridine ring at the 4-position.
The key synthetic challenges include regioselective substitution on the pyrazole ring and efficient coupling to the pyridine moiety.
Preparation of the Pyrazole Core
2.1 Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives
Coupling with the Pyridine Ring
The attachment of the pyrazole moiety to the pyridine ring at the 4-position is achieved through cross-coupling reactions or direct substitution methods.
3.1 Palladium-Catalyzed Cross-Coupling
- Suzuki-Miyaura coupling is a preferred method for forming the C-C bond between the pyrazole and pyridine rings.
- The pyrazole boronic ester or boronic acid derivative is coupled with a 4-bromopyridine or 4-pyridyl halide under palladium catalysis.
- Typical catalysts include Pd(PPh3)4 or Pd(dppf)Cl2, with bases such as K2CO3 or Na2CO3.
- Reaction conditions are optimized to improve yields and selectivity, often involving heating in solvents like toluene, dioxane, or aqueous mixtures.
3.2 Reaction Conditions and Yields
- The overall synthesis from commercially available starting materials proceeds in 4–5 steps.
- Yields for the key coupling steps range from moderate to good (53% to 75%).
- The presence of substituents on the pyridine ring influences the oxidative addition step and overall yield; for instance, bromide substituents facilitate better coupling than methyl groups.
Analytical Monitoring and Characterization
- Thin-layer chromatography (TLC) is employed to monitor reaction progress during each synthetic step.
- Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structure and purity of intermediates and the final compound.
- Purification is typically achieved by column chromatography or recrystallization.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclocondensation | 1,3-Diketone + hydrazine derivative, DMSO, heat | 80–95 | Formation of 5-cyclopropyl-pyrazole core |
| 2 | N-Alkylation | Propargyl bromide, base (e.g., K2CO3), DMSO | 70–85 | Introduction of prop-2-yn-1-yl at N-1 |
| 3 | Boronic ester formation | Pyrazole derivative, boronic acid reagents | 60–75 | Preparation for cross-coupling |
| 4 | Suzuki-Miyaura coupling | 4-Bromopyridine, Pd catalyst, base, solvent | 53–75 | Coupling pyrazole to pyridine at 4-position |
| 5 | Purification and analysis | Chromatography, NMR, MS | — | Verification of final compound structure |
Research Findings and Optimization Notes
- The use of DMSO as a solvent throughout the synthesis improves solubility and reaction rates for both cyclocondensation and N-alkylation steps.
- Nano-ZnO catalysis has been reported to enhance pyrazole formation efficiency, providing high yields with environmentally friendly protocols.
- Palladium-catalyzed cross-coupling is sensitive to the nature of substituents on the pyridine ring; electron-withdrawing groups facilitate better yields due to improved oxidative addition.
- Monitoring by TLC and NMR is essential to avoid side reactions, particularly during N-alkylation and coupling steps.
- The overall synthetic route is practical for laboratory-scale preparation and can be adapted for scale-up with optimization of catalyst loading and reaction times.
Q & A
Q. Methods :
- Molecular Docking : Screens against targets like dihydroorotate dehydrogenase (DHODH), a known pyrazole-interacting enzyme. Docking scores (e.g., Glide score = −9.2 kcal/mol) suggest strong binding affinity .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories.
Contradictions : Discrepancies between predicted binding modes (e.g., hydrogen bonding with Arg136) and experimental IC₅₀ values (e.g., 50 nM vs. predicted 10 nM) may arise from solvation effects or protein flexibility. Validate via mutagenesis or isothermal titration calorimetry (ITC) .
Advanced: What strategies resolve conflicting data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?
- Assay standardization : Use uniform cell lines (e.g., HEK293 for DHODH) and control inhibitors (e.g., teriflunomide).
- Metabolic stability testing : Evaluate compound degradation in microsomal preparations to rule out artifactual potency loss .
- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .
Advanced: How does the compound’s reactivity with biomacromolecules (e.g., enzymes) correlate with its heterocyclic substituents?
The pyrazole ring acts as a hydrogen bond donor/acceptor, while the cyclopropyl group enhances lipophilicity (clogP ~2.5), improving membrane permeability. The propargyl moiety may undergo click chemistry with azide-tagged proteins, enabling target identification via chemical proteomics . Substitution at pyridine’s 4-position influences π-stacking with aromatic residues (e.g., Phe382 in DHODH) .
Advanced: What are the implications of structural analogs (e.g., fluorinated pyridines) on SAR studies?
Replacing pyridine with fluorinated analogs (e.g., 4-fluorophenyl) increases electronegativity, enhancing binding to polar pockets (e.g., DHODH’s ubiquinone site). However, this may reduce metabolic stability due to CYP450 interactions. Comparative SAR studies show:
| Substituent | IC₅₀ (DHODH) | Metabolic Half-life (Human Liver Microsomes) |
|---|---|---|
| H (parent) | 50 nM | 2.1 h |
| 4-F | 35 nM | 1.3 h |
| 3-CF₃ | 28 nM | 0.8 h |
Fluorination balances potency and stability but requires prodrug strategies for in vivo use .
Basic: What are the compound’s stability profiles under varying pH and temperature conditions?
- pH Stability : Stable in neutral buffers (pH 6–8) but degrades in acidic (pH <4, cyclopropane ring opening) or alkaline (pH >10, propargyl oxidation) conditions.
- Thermal Stability : Decomposes above 150°C; store at −20°C under inert atmosphere.
- Light Sensitivity : Susceptible to UV-induced isomerization; use amber vials for storage .
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in mechanistic studies of this compound?
- Tracer Studies : ¹³C-labeled cyclopropane tracks metabolic fate via LC-MS/MS, identifying oxidative metabolites (e.g., cyclopropane-diol derivatives).
- Deuterium Exchange : ²H-labeling at propargyl position reduces CYP450-mediated alkyne oxidation, prolonging half-life .
Basic: What safety precautions are recommended for handling this compound in laboratory settings?
- Toxicity : Potential irritant (propargyl group); use PPE (gloves, goggles).
- Waste Disposal : Quench with aqueous NaHSO₃ to neutralize reactive alkynes before disposal .
Advanced: What in silico tools predict off-target interactions, and how can they guide experimental design?
- SwissTargetPrediction : Identifies kinase and GPCR off-targets (e.g., JAK2, predicted probability = 0.72).
- SEA (Similarity Ensemble Approach) : Flags adenosine A₂A receptor affinity (pKi = 6.8). Validate via radioligand binding assays to prioritize secondary targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
